molecular formula C18H20FNO5 B2756523 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1797191-37-7

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2756523
CAS RN: 1797191-37-7
M. Wt: 349.358
InChI Key: NZJBQARWEZCEBB-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Potential Applications

  • N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide is related to compounds that have been synthesized for specific applications, such as potential anticancer, anti-inflammatory, and analgesic agents. These compounds have shown promising activities in preclinical models, indicating their potential therapeutic applications (P. Rani et al., 2014).
  • Derivatives with similar structures have been designed and synthesized with various bioactivities, demonstrating the versatility and wide range of potential applications of these compounds in the field of drug discovery and development (Daoxin Wu et al., 2011).

Chemical Reactions and Mechanisms

  • Research has focused on the chemoselective acetylation of aminophenol compounds to produce intermediates for antimalarial drugs, using enzymatic catalysis. This process highlights the importance of understanding the chemical reactions and mechanisms involved in the synthesis of complex organic compounds, which could be relevant for the synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide (Deepali B Magadum et al., 2018).

Structural Analysis and Properties

  • X-ray powder diffraction has been utilized to characterize new derivatives of similar compounds, providing valuable information on the crystal structure and properties of potential pesticides. This type of analysis is crucial for understanding the physical and chemical properties of compounds like N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide, which could influence their application in various fields (E. Olszewska et al., 2009).

Photoreactions and Stability

  • Studies on the photoreactions of related compounds under different conditions can provide insights into the stability and degradation pathways of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide. Understanding these reactions is important for assessing the compound's suitability for various applications, especially in environments where exposure to light could affect its stability and efficacy (Y. Watanabe et al., 2015).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5/c1-23-16-8-7-12(9-17(16)24-2)14(21)10-20-18(22)11-25-15-6-4-3-5-13(15)19/h3-9,14,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJBQARWEZCEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide

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